Studies have explored different methods for synthesizing 4-bromo-2-hydroxybenzoic acid. One common approach involves the bromination of salicylic acid, which is a precursor molecule. Researchers have also investigated alternative synthesis routes using various catalysts and reaction conditions [].
The characterization of 4-bromo-2-hydroxybenzoic acid involves various techniques to determine its properties and structure. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
4-Bromo-2-hydroxybenzoic acid, with the chemical formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol, is an aromatic compound characterized by the presence of both bromine and hydroxyl functional groups on a benzoic acid backbone. It appears as a solid at room temperature and exhibits stability under normal conditions but decomposes into phenol and carbon dioxide upon rapid heating . The compound has a melting point of 164-165 °C and a predicted boiling point of approximately 330.2 °C .
A typical synthesis route involves the bromination of 3-hydroxybenzoic acid using bromine in acetic acid, where sulfuric acid acts as a catalyst .
The synthesis of 4-Bromo-2-hydroxybenzoic acid can be achieved through several methods, including:
4-Bromo-2-hydroxybenzoic acid finds applications across multiple fields:
Several compounds share structural similarities with 4-Bromo-2-hydroxybenzoic acid, each possessing unique properties:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | 0.93 | Methyl ester derivative; used in pharmaceuticals. |
| 3,5-Dibromo-2-hydroxybenzoic acid | 3147-55-5 | 0.93 | Contains two bromine atoms; enhanced reactivity. |
| 4-Bromo-2-methoxy-6-methylbenzoic acid | 877149-08-1 | 0.89 | Methoxy group addition alters solubility and activity. |
| 2-Bromo-4-hydroxybenzoic acid | 14797203 | 0.89 | Structural isomer; different biological activity profile. |
The uniqueness of 4-Bromo-2-hydroxybenzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and application potential compared to these similar compounds.
Acute Toxic;Irritant